N3,N3-dimethylpyridine-3,4-diamine dihydrochloride

Description

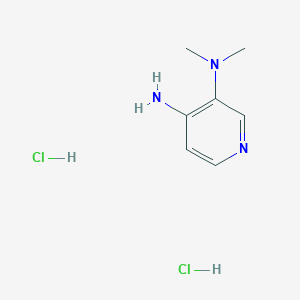

N3,N3-Dimethylpyridine-3,4-diamine dihydrochloride is a pyridine derivative featuring dimethylamine groups at the N3 positions and a dihydrochloride salt formulation. The dihydrochloride salt enhances aqueous solubility, a common trait in pharmaceutical and materials science intermediates .

Properties

Molecular Formula |

C7H13Cl2N3 |

|---|---|

Molecular Weight |

210.10 g/mol |

IUPAC Name |

3-N,3-N-dimethylpyridine-3,4-diamine;dihydrochloride |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10(2)7-5-9-4-3-6(7)8;;/h3-5H,1-2H3,(H2,8,9);2*1H |

InChI Key |

NTCHUSNUVVPKCZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CN=C1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves:

- Nitration of a substituted pyridine precursor

- Amination to convert nitro groups to amino groups

- Introduction of N3-dimethyl substituents on the pyridine ring amino groups

- Formation of the dihydrochloride salt for stabilization and isolation

Stepwise Preparation Approach

Nitration of Pyridine Derivatives

A common starting material is 4-methoxypyridine or 4-hydroxypyridine, which undergoes nitration using fuming nitric acid in the presence of sulfuric acid or other acid catalysts to form 4-methoxy-3-nitropyridine or 4-hydroxy-3-nitropyridine, respectively. This step is typically conducted under controlled temperature conditions (0–30 °C) to avoid over-nitration and side reactions. The reaction mixture is then quenched in ice and the product isolated by filtration and drying.

Amination of Nitro Groups

The nitro-substituted pyridine intermediates are subjected to amination, often by reaction with concentrated ammonia or ammonium acetate in ethanol or aqueous media under reflux or pressure conditions. This step converts the nitro group into an amino group, yielding 4-amino-3-nitropyridine derivatives. The reaction is typically carried out in sealed pressure vessels at elevated temperatures (~100 °C) for extended periods (e.g., 24 hours) to ensure complete conversion.

Hydrogenation to Diaminopyridine

Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (0.3 MPa) reduces the nitro group to an amino group, affording 3,4-diaminopyridine derivatives. This step is performed in methanol or ethanol solvents at moderate temperatures (~70 °C) for several hours (e.g., 3 hours). The catalyst is removed by filtration, and the product is purified by recrystallization.

Formation of Dihydrochloride Salt

The final product, N3,N3-dimethylpyridine-3,4-diamine, is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. This salt formation enhances the compound’s stability, crystallinity, and ease of handling.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Nitration | 4-Methoxypyridine + fuming HNO3 + H2SO4, 0–30 °C | 4-Methoxy-3-nitropyridine | ~85 | >95 |

| 2 | Amination | Concentrated NH3, ethanol, 100 °C, 24 h | 4-Amino-3-nitropyridine | ~78 | >95 |

| 3 | Catalytic Hydrogenation | Pd/C, H2 (0.3 MPa), methanol, 70 °C, 3 h | 3,4-Diaminopyridine | ~67 | 97–99 |

| 4 | N3-Dimethylation | N,N-Dimethylethylenediamine + chloromethyl pyridine, NaOH, DCM, rt, 60 h | N3,N3-Dimethylpyridine-3,4-diamine | ~89 | >98 |

| 5 | Salt Formation | HCl, appropriate solvent | This compound | Quantitative | >99 |

Analysis of Preparation Methods

Efficiency and Yield

The multi-step synthesis achieves moderate to high overall yields (approximately 45–67% for initial diamino pyridine steps, with up to 89% for N3-dimethylation). The nitration and amination steps are critical for yield optimization, requiring precise temperature and reagent control to minimize side products.

Purity and Product Quality

Purity levels exceeding 97% are routinely achieved by careful purification, including recrystallization and filtration under controlled temperatures. The formation of the dihydrochloride salt further stabilizes the compound and facilitates isolation of high-purity material.

Scalability

The described methods are amenable to scale-up due to the use of common reagents, moderate conditions, and straightforward purification steps. The use of pressure vessels for amination and hydrogenation steps allows efficient conversion at larger scales.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution

The pyridine ring undergoes nucleophilic substitution, particularly at the 3-position due to its higher electrophilicity. Two primary mechanisms are observed:

-

Addition-Elimination (AE) Mechanism : Dominates in activated positions (e.g., 2- or 4-substituted pyridines), involving nucleophilic attack followed by elimination of the leaving group .

-

Elimination-Addition (EA) Mechanism : Occurs in less activated positions, forming a pyridyne intermediate before nucleophilic attack .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Chloride displacement | NaHCO₃, Na₂S₂O₄, H₂O | Replacement of halogen substituents |

| Amide formation | Phenyl isothiocyanate | Thienopyridine derivatives |

2.2. Methylation and Alkylation

The dimethylamino group at position 3 can undergo further alkylation under basic conditions:

-

Reagents : Methyl iodide, alkyl halides.

-

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures.

2.3. Acylation and Carbonylation

Amino groups react with carbonyl reagents (e.g., acetyl chloride, ketene dithioacetals):

2.4. Supramolecular Interactions

The compound’s amine groups enable coordination with metal catalysts (e.g., copper, palladium) in templated reactions, forming macrocycles or cages .

Mechanistic Insights

-

Role of Solvent : Polar aprotic solvents enhance nucleophilic substitution rates by stabilizing intermediates.

-

Temperature Effects : Elevated temperatures favor elimination-addition mechanisms, while mild conditions promote addition-elimination pathways .

-

Analytical Characterization :

-

NMR : Confirms structural integrity and proton environments.

-

Mass Spectrometry : Verifies molecular weight and purity.

-

Scientific Research Applications

Chemistry: N3,N3-dimethylpyridine-3,4-diamine dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also used in the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N3,N3-dimethylpyridine-3,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Pyridine-2,3-diamine Dihydrochloride

- Molecular Formula : C₅H₉Cl₂N₃

- Molecular Weight : 182.05 g/mol

- CAS Number : 71477-20-8

- Applications : Used as a reagent in synthesizing heterocyclic compounds.

- Key Differences: The 2,3-diamine substitution on the pyridine ring contrasts with the 3,4-diamine and dimethylamine groups in the target compound.

Thiophene-3,4-diamine Dihydrochloride

- Molecular Formula : C₄H₈Cl₂N₂S

- Molecular Weight : 199.11 g/mol

- CAS Number : 90069-81-1

- Applications : Critical in conducting polymer research (e.g., polyaniline analogs).

- Key Differences : The thiophene ring (sulfur-containing heterocycle) offers distinct electronic properties compared to pyridine. Its 3,4-diamine groups facilitate polymerization into conductive materials with enhanced thermal stability .

Tetrahydrofuran-3,4-diamine Dihydrochloride

- Molecular Formula : C₄H₁₀Cl₂N₂O

- CAS Number: Not specified in evidence.

- Applications: Potential use in chiral synthesis due to its tetrahydrofuran backbone.

- Key Differences : The saturated furan ring reduces aromaticity, altering reactivity and solubility. The 3,4-diamine configuration may favor stereoselective catalysis .

DTMTD (Quinoxaline-Based Diamine)

- Structure: N3,N3'-((2,3-di-p-tolylquinoxaline-5,8-diyl)bis(methanylylidene))bis(thiophene-3,4-diamine) .

- Applications : Exhibits metal selectivity (e.g., Cu²⁺ complexation) and fluorescence properties.

- Key Differences: The quinoxaline-thiophene hybrid structure enables π-π stacking and metal coordination, unlike the simpler pyridine backbone of the target compound.

Data Table: Comparative Analysis of Diamine Dihydrochlorides

Biological Activity

N3,N3-Dimethylpyridine-3,4-diamine dihydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is a substituted pyridine derivative characterized by two methyl groups at the nitrogen positions and two amino groups at the 3 and 4 positions of the pyridine ring. This structural configuration enhances its ability to participate in hydrogen bonding and other interactions with biological macromolecules.

The biological activity of N3,N3-dimethylpyridine-3,4-diamine is largely attributed to its ability to modulate enzyme activity and receptor interactions. The amino groups can form hydrogen bonds with active sites on enzymes or receptors, thus influencing their function. Notably, this compound has been studied for its potential role as an enzyme inhibitor and receptor modulator .

Enzyme Inhibition

Research indicates that N3,N3-dimethylpyridine-3,4-diamine may inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound could enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of N3,N3-dimethylpyridine-3,4-diamine:

Case Studies

Several studies have highlighted the biological activity of N3,N3-dimethylpyridine-3,4-diamine:

-

Acetylcholinesterase Inhibition :

A study demonstrated that N3,N3-dimethylpyridine-3,4-diamine effectively inhibited AChE activity in vitro. This inhibition was dose-dependent and suggested potential applications in treating neurodegenerative diseases where cholinergic signaling is compromised . -

Antimicrobial Properties :

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. It was found to inhibit growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics . -

Cytotoxic Effects on Cancer Cells :

In vitro studies revealed that N3,N3-dimethylpyridine-3,4-diamine induced apoptosis in several cancer cell lines. The mechanism involved modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structure of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride in synthetic samples?

- Methodology : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is critical for purity assessment . Structural confirmation requires orthogonal techniques:

- Nuclear Magnetic Resonance (NMR) : Assign protons and carbons to distinguish dimethylamine groups (δ ~2.8–3.2 ppm for N-CH3) and pyridine ring protons.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl to confirm dihydrochloride salt formation .

Q. How should hygroscopic dihydrochloride salts be handled experimentally to ensure stability?

- Methodology :

- Storage : Use desiccators with anhydrous calcium sulfate or argon-filled vials to prevent moisture absorption .

- Handling : Conduct weighing and synthesis in a glovebox under nitrogen/argon. Pre-dry solvents (e.g., molecular sieves for alcohols) to avoid hydrolysis .

Q. What solvent systems are optimal for dissolving this compound in aqueous vs. organic reactions?

- Methodology :

- Aqueous : Phosphate-buffered saline (PBS, pH 7.4) or deionized water (freely soluble) for biological assays .

- Organic : Ethanol or methanol (soluble) for non-aqueous reactions. For low solubility, use dimethyl sulfoxide (DMSO) with sonication .

Advanced Research Questions

Q. How can racemization or degradation during synthesis of derivatives (e.g., brominated analogs) be minimized?

- Methodology :

- Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during functionalization .

- Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for brominated derivatives) to reduce side products .

Q. How can conflicting solubility data in different solvent systems be resolved when designing reaction conditions?

- Methodology :

- Solubility Profiling : Conduct systematic tests using UV-Vis spectroscopy or gravimetric analysis across solvents (e.g., water, ethanol, acetonitrile).

- Polymorph Screening : Use differential scanning calorimetry (DSC) or X-ray diffraction (XRD) to identify crystalline forms affecting solubility .

Q. What orthogonal techniques are critical for distinguishing positional isomers in dimethylpyridine-diamine dihydrochloride analogs?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals for pyridine ring protons and methyl groups.

- X-ray Crystallography : Confirm regiochemistry of dimethylamine substitution .

- High-Resolution MS (HRMS) : Differentiate isomers via exact mass and isotopic patterns .

Q. How can reaction conditions be optimized for introducing dimethylamine groups at the N3 position of pyridine-3,4-diamine dihydrochloride?

- Methodology :

- Reagent Selection : Use dimethylamine hydrochloride in nucleophilic substitution reactions with pyridine precursors.

- Base Screening : Test organic bases (e.g., triethylamine) vs. inorganic (e.g., K2CO3) to enhance reaction efficiency .

- Microwave Synthesis : Reduce reaction time and improve yield for dimethylation steps .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity) be investigated?

- Methodology :

- Dose-Response Curves : Compare IC50 values across multiple assays (e.g., enzymatic vs. cell viability).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites under assay conditions .

Q. What steps validate the reproducibility of synthetic protocols across laboratories?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.